molecular formula C11H13BrFN B12441899 1-(4-Bromo-2-fluorophenyl)piperidine

1-(4-Bromo-2-fluorophenyl)piperidine

Katalognummer: B12441899
Molekulargewicht: 258.13 g/mol
InChI-Schlüssel: LUAKZPNBAFIKQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-fluorophenyl)piperidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and fluorine substituents on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)piperidine typically involves the reaction of 4-bromo-2-fluoroaniline with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the amine group of piperidine attacks the aromatic ring of 4-bromo-2-fluoroaniline, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-fluorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Formation of piperidones or other oxidized derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-fluorophenyl)piperidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of bromine and fluorine substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Bromo-2-fluorophenyl)piperidine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This dual substitution can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the combination of these substituents can impart unique electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts .

Eigenschaften

Molekularformel

C11H13BrFN

Molekulargewicht

258.13 g/mol

IUPAC-Name

1-(4-bromo-2-fluorophenyl)piperidine

InChI

InChI=1S/C11H13BrFN/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI-Schlüssel

LUAKZPNBAFIKQI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.